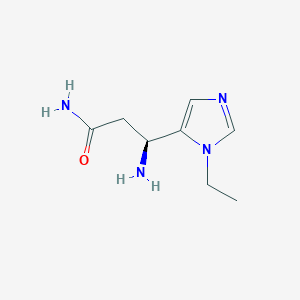

(S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide

CAS No.:

Cat. No.: VC18144475

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4O |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3-ethylimidazol-4-yl)propanamide |

| Standard InChI | InChI=1S/C8H14N4O/c1-2-12-5-11-4-7(12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13)/t6-/m0/s1 |

| Standard InChI Key | SNVQVKYYSPTQCB-LURJTMIESA-N |

| Isomeric SMILES | CCN1C=NC=C1[C@H](CC(=O)N)N |

| Canonical SMILES | CCN1C=NC=C1C(CC(=O)N)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide comprises three key components:

-

A propanamide backbone (-CH2-CH(CONH2)-) providing structural rigidity.

-

An amino group (-NH2) at the β-position, enhancing hydrogen-bonding potential.

-

A 1-ethyl-1H-imidazol-5-yl substituent, introducing aromaticity and electron-rich regions.

Molecular Formula and Weight

Based on structural analogs , the theoretical molecular formula is C9H15N4O, with a molecular weight of 211.25 g/mol. Comparative data for related compounds is summarized below:

Stereochemistry

The (S) configuration at the β-carbon introduces chirality, which may influence biological activity. Enantiomeric resolution techniques, such as chiral HPLC or enzymatic methods, are essential for isolating the desired stereoisomer.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis is documented, analogous imidazole-containing amides are synthesized via nucleophilic acyl substitution or condensation reactions . A plausible route involves:

-

Imidazole Alkylation:

-

Amide Bond Formation:

Key Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Temperature: 70–80°C under nitrogen atmosphere.

-

Catalysts: 4-Dimethylaminopyridine (DMAP).

Purification and Yield

-

Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) eluent.

-

Crystallization: Ethanol/water mixtures yield needle-like crystals.

Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FTIR)

Predominant peaks based on imidazole-acetamide analogs :

-

3350–3250 cm⁻¹: N-H stretching (amide and amino groups).

-

1660–1640 cm⁻¹: C=O stretching (amide I band).

-

1550–1530 cm⁻¹: N-H bending (amide II band).

-

3100–3000 cm⁻¹: C-H aromatic stretching (imidazole ring).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

-

δ 1.35 (t, 3H): CH3 of ethyl group (J = 7.2 Hz).

-

δ 3.45 (q, 2H): CH2 of ethyl group (J = 7.2 Hz).

-

δ 4.10 (m, 1H): Chiral β-carbon.

-

δ 7.60 (s, 1H): Imidazole C-H proton.

-

δ 8.10 (s, 1H): Imidazole N-CH-N proton.

¹³C NMR (100 MHz, DMSO-d6):

-

δ 14.2: CH3 (ethyl).

-

δ 45.8: CH2 (ethyl).

-

δ 55.3: Chiral β-carbon.

-

δ 170.5: Amide carbonyl.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume